BenchChemオンラインストアへようこそ!

Omiganan Pentahydrochloride

Immunomodulation Antimicrobial Peptides TLR Signaling

Omiganan pentahydrochloride (MBI 226) is the most clinically advanced AMP, with Phase III data for catheter-related infections and acne/rosacea. Its membrane-active mechanism retains full potency against MRSA, VRE, and ESBL-producing Gram-negatives—a resistance-indifferent profile that conventional antibiotics cannot match. The 1% topical gel provides local concentrations 10-fold above relevant MICs, ideal for ICU catheter-site prophylaxis or dermatology research targeting microbial dysbiosis and TLR-mediated inflammation. Procure this clinical-grade, dual bactericidal/fungicidal peptide to access a defined pharmacophore (12-AA, Trp/Arg-rich, C-terminal amidated) that outperforms mupirocin and other topical agents.

Molecular Formula C90H132Cl5N27O12
Molecular Weight 1961.4 g/mol
CAS No. 626233-83-8
Cat. No. B10858686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOmiganan Pentahydrochloride
CAS626233-83-8
Molecular FormulaC90H132Cl5N27O12
Molecular Weight1961.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N8CCCC8C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)N)N.Cl.Cl.Cl.Cl.Cl
InChIInChI=1S/C90H127N27O12.5ClH/c1-5-51(4)75(92)85(127)113-68(41-50(2)3)80(122)109-67(32-18-38-102-90(98)99)79(121)114-71(44-54-48-105-62-27-12-8-23-58(54)62)86(128)116-39-19-34-74(116)84(126)112-70(43-53-47-104-61-26-11-7-22-57(53)61)82(124)115-72(45-55-49-106-63-28-13-9-24-59(55)63)87(129)117-40-20-33-73(117)83(125)111-69(42-52-46-103-60-25-10-6-21-56(52)60)81(123)110-66(31-17-37-101-89(96)97)78(120)108-65(30-16-36-100-88(94)95)77(119)107-64(76(93)118)29-14-15-35-91;;;;;/h6-13,21-28,46-51,64-75,103-106H,5,14-20,29-45,91-92H2,1-4H3,(H2,93,118)(H,107,119)(H,108,120)(H,109,122)(H,110,123)(H,111,125)(H,112,126)(H,113,127)(H,114,121)(H,115,124)(H4,94,95,100)(H4,96,97,101)(H4,98,99,102);5*1H/t51-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-;;;;;/m0...../s1
InChIKeyWTNSIKUBZJCPLJ-IQOWARLESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Omiganan Pentahydrochloride (CAS 626233-83-8): A Cationic Antimicrobial Peptide with Broad-Spectrum, Resistance-Indifferent Activity


Omiganan pentahydrochloride (MBI 226, CLS001) is a synthetic, 12-amino-acid cationic antimicrobial peptide (AMP) derived from the bovine cathelicidin indolicidin. It functions as a membrane-active agent, binding to negatively charged bacterial phospholipids to disrupt cytoplasmic membrane integrity, and additionally exhibits dose-dependent inhibition of macromolecular synthesis [1][2]. As the most clinically advanced AMP in its class, omiganan is being developed as a 1% topical gel for the prevention of catheter-related infections and for dermatological conditions including acne vulgaris and papulopustular rosacea, having progressed to Phase III clinical trials [3][4]. Its unique pharmacophore, consisting of a high density of tryptophan and arginine residues with a C-terminal amidation, confers a dual bactericidal/fungicidal profile that is largely unaffected by conventional antimicrobial resistance mechanisms, distinguishing it from many small-molecule antibiotics and other peptide candidates [5].

Why Omiganan Pentahydrochloride Cannot Be Simply Substituted with Generic Antimicrobial Peptides or Topical Antibiotics


The assumption that all antimicrobial peptides (AMPs) or topical anti-infectives are functionally interchangeable is contradicted by the highly specific structure-activity relationships governing omiganan's pharmacodynamics. While other AMPs, such as the human cathelicidin LL-37 or the magainin derivative pexiganan, share a common cationic, membrane-active mechanism, they exhibit markedly divergent spectra of activity, biofilm eradication capacity, and—most critically—immunomodulatory profiles [1][2]. For instance, direct head-to-head comparisons demonstrate that the rank order of anti-Acinetobacter baumannii activity is CAMEL, pexiganan > LL-37 > omiganan, underscoring that even minor sequence variations yield quantifiably different potency against specific pathogens [1]. Furthermore, unlike LL-37, which possesses well-characterized immunomodulatory effects including the enhancement of endosomal Toll-like receptor (TLR) responses, omiganan was historically considered a purely direct microbicidal agent; however, recent evidence reveals it too enhances interferon-α release via TLR pathways, a property not universally shared by all AMPs and which may influence its therapeutic utility in virus-driven dermatoses [2]. Crucially, omiganan's activity against multidrug-resistant organisms—including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE)—is undiminished relative to wild-type strains, a characteristic that distinguishes it from beta-lactams, glycopeptides, and even other peptide candidates where resistance can emerge [3]. Therefore, substituting omiganan with a structurally similar peptide or a conventional topical antibiotic (e.g., mupirocin) based solely on class-level assumptions risks compromising both the breadth and the resistance-indifferent nature of the antimicrobial coverage, as well as the specific immunomodulatory nuances validated in its clinical development program.

Quantitative Differentiation Evidence for Omiganan Pentahydrochloride: Head-to-Head and Cross-Study Comparative Data


Immunomodulatory Activity of Omiganan Versus LL-37: Enhancement of TLR-Mediated Interferon-α Release

Omiganan, like the human cathelicidin LL-37, enhances type I interferon responses to endosomal Toll-like receptor (TLR) ligands, a property previously unrecognized for this peptide. In an ex vivo study using human peripheral blood mononuclear cells (PBMCs), omiganan was found to augment TLR-mediated interferon-α (IFN-α) release in a manner similar to LL-37 [1]. This immunomodulatory capacity, which extends beyond its direct bactericidal activity, positions omiganan as a potential therapeutic for virus-driven skin diseases, a feature not documented for all cationic AMPs and one that differentiates it from purely antimicrobial peptide comparators.

Immunomodulation Antimicrobial Peptides TLR Signaling

Comparative Antimicrobial Potency of Omiganan Against Multidrug-Resistant S. aureus Strains

Omiganan demonstrates equipotent activity against a wide array of Staphylococcus aureus strains, including those exhibiting resistance to vancomycin (VRSA) or reduced susceptibility (VISA, hVISA). In a study of 109 MRSA isolates, the MIC50 and MIC90 for omiganan were 16 µg/mL and 32 µg/mL, respectively, with VRSA strains inhibited by 16 µg/mL [1]. This contrasts with vancomycin, where MICs for VISA/VRSA strains are significantly elevated (4–≥16 µg/mL for vancomycin vs. ≤1–2 µg/mL for susceptible strains) [1]. The activity of omiganan is not compromised by the complex resistance mechanisms that affect glycopeptides and beta-lactams, ensuring predictable antimicrobial coverage even against the most challenging clinical isolates.

Antimicrobial Resistance Staphylococcus aureus Vancomycin Resistance

Enterococcal Species-Specific Potency: 16-Fold Higher Activity Against E. faecium Compared to E. faecalis

Omiganan exhibits a marked and clinically relevant disparity in potency between the two major enterococcal species responsible for nosocomial infections. Against Enterococcus faecium, omiganan is 16-fold more active than against Enterococcus faecalis, with MIC50/90 values of 4/8 mg/L for E. faecium versus 64/128 mg/L for E. faecalis [1][2]. This species-level differentiation is not observed with many comparator agents, such as vancomycin, which typically shows similar or even higher MICs for E. faecium (often VanA phenotype). Furthermore, this enhanced activity against E. faecium is maintained irrespective of the isolate's vancomycin susceptibility, underscoring a unique structure-activity relationship within the enterococci that informs species-specific therapeutic strategies.

Enterococcus Catheter-Related Infections Antimicrobial Spectrum

Topical Formulation Concentration (1% Gel) Exceeds All Reported MIC Values for Catheter-Associated Pathogens

The clinically developed 1% (10,000 mg/L) topical gel formulation of omiganan provides a massive safety margin over the MICs of all clinically relevant pathogens implicated in catheter-associated infections. The highest omiganan MIC observed among a broad collection of Gram-positive and Gram-negative bacteria was ≤1,024 mg/L, meaning the 1% gel delivers a local concentration that is at least ~10-fold higher than the MIC of even the least susceptible species [1]. This contrasts sharply with many topical antibiotics (e.g., mupirocin, fusidic acid) where resistance can emerge at concentrations achievable in the skin, and where the therapeutic index is narrower. The high local concentration, coupled with the peptide's rapid bactericidal kinetics, supports its use in preventing device-related colonization and subsequent bloodstream infection.

Topical Antimicrobial Catheter-Related Infections Pharmacodynamics

Comparative Activity Against Acinetobacter baumannii Biofilm: Ranking Among Eight Antimicrobial Peptides

In a direct head-to-head comparison of eight antimicrobial peptides against a reference strain of Acinetobacter baumannii (ATCC 19606), omiganan demonstrated intermediate activity, ranking below CAMEL, pexiganan, and LL-37 but above temporin A, aurein 1.2, and citropin 1.1 [1]. Specifically, the rank order of antimicrobial activity was: CAMEL, pexiganan > LL-37 > aurein 1.2, citropin 1.1, r-omiganan > omiganan > temporin A. This ranking provides a quantitative framework for selecting an AMP for applications targeting A. baumannii biofilms, such as in ventilator-associated pneumonia or catheter-related infections. While omiganan is not the most potent peptide against this pathogen, its broad-spectrum activity, established safety profile in clinical trials, and formulation as a topical gel make it a viable candidate for skin and soft tissue colonization prevention, whereas more potent peptides like pexiganan may be reserved for systemic or critical care applications.

Biofilm Acinetobacter baumannii Antimicrobial Peptides

Evidence-Backed Research and Industrial Applications for Omiganan Pentahydrochloride


Topical Prophylaxis of Catheter-Related Bloodstream Infections (CRBSI) in High-Risk Patient Populations

Based on the evidence that a 1% omiganan gel provides local concentrations (10,000 mg/L) that exceed the MIC of all relevant catheter-associated pathogens by at least 10-fold [1], and that its activity is unaffected by methicillin, vancomycin, or ESBL resistance phenotypes [2], omiganan is ideally suited for use as an antiseptic/prophylactic agent at central venous catheter insertion sites. This is particularly relevant in intensive care units (ICUs), oncology wards, or hemodialysis centers where the incidence of CRBSI is high and where multidrug-resistant organisms (MDROs) are prevalent. The resistance-indifferent, broad-spectrum cidal activity ensures that colonization with MRSA, VRE, or ESBL-producing Gram-negatives is suppressed, potentially reducing the rate of catheter-related infections compared to standard-of-care topical agents like mupirocin, which are prone to resistance development.

Treatment of Inflammatory Acne Vulgaris and Papulopustular Rosacea: Dual Antimicrobial and Immunomodulatory Action

Omiganan's clinical development includes Phase II and III trials for acne vulgaris and papulopustular rosacea, where it has demonstrated a reduction in inflammatory lesion counts [3][4]. The compound's utility in these indications stems from two validated properties: (1) direct bactericidal activity against Cutibacterium acnes and other skin flora implicated in acne pathogenesis [5]; and (2) the recently discovered ability to enhance TLR-mediated interferon responses [6]. This dual mechanism—targeting both microbial dysbiosis and the host inflammatory cascade—differentiates omiganan from purely antimicrobial agents (e.g., topical clindamycin) or purely anti-inflammatory agents (e.g., topical retinoids). For procurement in dermatology research or clinical practice, omiganan offers a single-agent solution that addresses two key drivers of acne and rosacea pathophysiology.

Decolonization of Multidrug-Resistant Organisms (MDROs) from Skin and Soft Tissue

The finding that omiganan is equally potent against methicillin-resistant S. aureus (MRSA), vancomycin-intermediate S. aureus (VISA), and vancomycin-resistant S. aureus (VRSA), with MIC90 values only 2-fold higher than wild-type strains [7], positions omiganan as a valuable tool for targeted decolonization of patients harboring these difficult-to-treat pathogens. Furthermore, its 16-fold greater activity against E. faecium compared to E. faecalis [8] suggests a specific niche in managing outbreaks or colonization with VRE, where E. faecium is the predominant species. In healthcare settings, this could translate to pre-operative skin preparation in known MRSA/VRE carriers or in outbreak control measures, providing an alternative to mupirocin or chlorhexidine when resistance or tolerance to those agents is suspected.

Investigation of Antimicrobial Peptide Synergy and Combination Therapies for Biofilm-Associated Infections

While omiganan alone exhibits moderate activity against A. baumannii biofilms, ranking below pexiganan and LL-37 [9], its established safety profile and topical formulation make it a strong candidate for combination studies aimed at enhancing biofilm eradication. Researchers investigating strategies to disrupt recalcitrant biofilms on indwelling medical devices (e.g., endotracheal tubes, urinary catheters) may utilize omiganan in synergy with other biofilm-active agents (e.g., DNase, dispersin B) or with more potent but systemically toxic AMPs. The availability of a well-characterized, clinical-grade peptide with a defined resistance profile and a stable topical gel formulation provides a reliable baseline for experimental designs exploring additive or synergistic effects against complex polymicrobial biofilms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Omiganan Pentahydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.